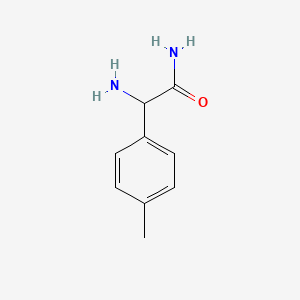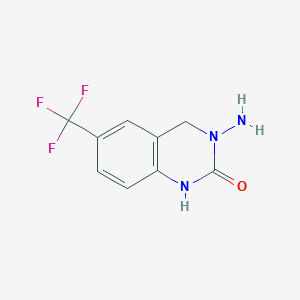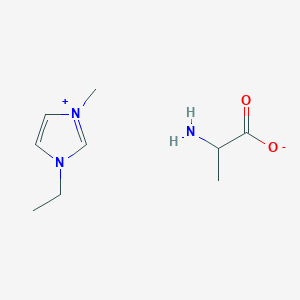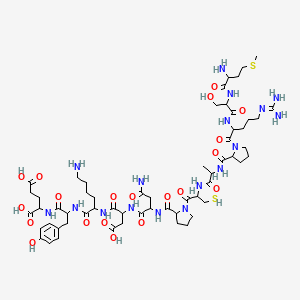
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH は、メチオニン、セリン、アルギニン、プロリン、アラニン、システイン、プロリン、アスパラギン、アスパラギン酸、リシン、チロシン、グルタミン酸の12個のアミノ酸からなるペプチドです . このペプチドの分子式はC58H91N17O20S2 、分子量は1410.57 g/mol です . このようなペプチドは、様々な生物学的プロセスにおいて不可欠であり、科学研究において重要な用途があります。
準備方法
合成経路と反応条件
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OHのようなペプチドの合成は、通常、固相ペプチド合成(SPPS) を用いて行われます。 この方法は、固体樹脂に固定された伸長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。 このプロセスには以下が含まれます。
脱保護: 樹脂に結合したアミノ酸から保護基を除去する。
カップリング: HBTUやDICなどのカップリング試薬を用いて、配列中の次のアミノ酸を付加する。
切断: トリフルオロ酢酸(TFA)などの切断試薬を用いて、ペプチドを樹脂から最終的に除去する。
工業的生産方法
ペプチドの工業的生産では、多くの場合、自動ペプチド合成装置 が用いられ、SPPSプロセスを効率化しています。 これらの装置は、複数の合成サイクルを処理することができ、最終生成物の高収率と高純度を保証します。 さらに、精製技術 として、高速液体クロマトグラフィー(HPLC)を用いて、目的のペプチドを副生成物や不純物から分離します。
化学反応の分析
反応の種類
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OHのようなペプチドは、様々な化学反応を起こす可能性があり、その中には以下のようなものがあります。
酸化: システイン残基は、酸化によってジスルフィド結合を形成することができます。
還元: ジスルフィド結合は、還元によって遊離のチオール基に戻すことができます。
置換: アミノ酸残基は、置換反応によって修飾することができます。
一般的な試薬と条件
酸化: 過酸化水素またはヨウ素をシステイン残基の酸化に使用することができます。
還元: ジチオスレイトール(DTT)またはβ-メルカプトエタノールは、一般的な還元剤です。
置換: N-ヒドロキシスクシンイミド(NHS)エステルなどの試薬をアミノ酸の修飾に使用することができます。
主な生成物
これらの反応の主な生成物は、ペプチドに加えられた具体的な修飾によって異なります。 たとえば、システイン残基の酸化は、ジスルフィド結合の形成につながり、ペプチドの構造を安定化させることができます。
科学研究における用途
This compoundのようなペプチドは、科学研究において数多くの用途があります。
化学: より複雑な分子の構成要素として、およびペプチド合成技術の研究に使用されます。
生物学: タンパク質の構造と機能、および酵素基質相互作用の研究におけるモデルとして役立ちます。
医学: 抗菌剤、酵素阻害剤、および薬物送達システムとしての潜在的な治療特性について調査されています。
産業: バイオセンサー、診断薬の開発、および様々なバイオテクノロジー用途の成分として利用されています。
科学的研究の応用
Peptides like H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of peptide synthesis techniques.
Biology: Serve as models for studying protein structure and function, as well as in enzyme-substrate interactions.
Medicine: Investigated for their potential therapeutic properties, including as antimicrobial agents, enzyme inhibitors, and in drug delivery systems.
Industry: Utilized in the development of biosensors, diagnostics, and as components in various biotechnological applications.
作用機序
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OHのようなペプチドの作用機序は、酵素、受容体、またはその他のタンパク質などの特定の分子標的との相互作用を伴います。 これらの相互作用は、生物学的経路やプロセスを調節することができます。 たとえば、ペプチドは酵素の活性部位に結合してその活性を阻害したり、受容体と相互作用してシグナル伝達カスケードを誘発することができます。
類似の化合物との比較
類似の化合物
H-Gly-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH: メチオニンの代わりにグリシンを持つ類似の構造。
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-asp-OH: グルタミン酸の代わりにアスパラギン酸を持つ類似の構造。
独自性
This compoundは、その構造、安定性、生物学的活性を決定するアミノ酸の特定の配列により、ユニークです。 メチオニンとシステイン残基の存在により、潜在的なジスルフィド結合形成が可能となり、ペプチドの安定性と機能性が向上しています。
類似化合物との比較
Similar Compounds
H-Gly-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH: Similar structure but with glycine instead of methionine.
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-asp-OH: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
H-Met-ser-arg-pro-ala-cys-pro-asn-asp-lys-tyr-glu-OH is unique due to its specific sequence of amino acids, which determines its structure, stability, and biological activity. The presence of methionine and cysteine residues allows for potential disulfide bond formation, adding to the peptide’s stability and functionality.
特性
IUPAC Name |
2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[1-[2-[2-[[1-[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEYOQGUZFFDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N17O20S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
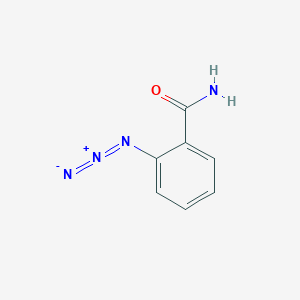









![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
